![molecular formula C17H15F3N2O2S B2894601 1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097915-73-4](/img/structure/B2894601.png)

1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

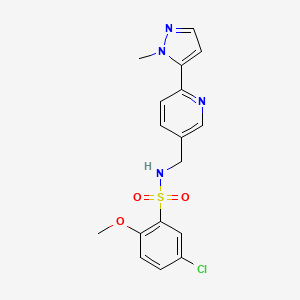

The compound contains a benzothiadiazole ring which is a type of heterocyclic compound. This ring system is known to exhibit various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The trifluoromethyl group attached to the phenyl ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the benzothiadiazine ring might undergo reactions typical of aromatic systems .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

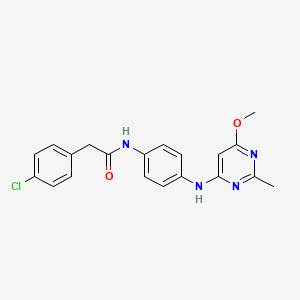

A study by Kendre, Landge, and Bhusare (2015) focused on the synthesis of novel compounds involving 1,3-dihydro-2lambda6,1,3-benzothiadiazole derivatives. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, indicating the potential of this chemical structure in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Mechanistic Insights in Cyclocondensation Reactions

Dhameliya et al. (2017) explored cyclocondensation reactions involving compounds like 1,3-dihydro-2lambda6,1,3-benzothiadiazole. The study provided insights into the selectivity switch of benzothiazole-2-carboxylates, showcasing the chemical's role in understanding reaction mechanisms (Dhameliya et al., 2017).

Development of Anticancer Compounds

Shaaban, Kamel, and Milad (2014) used a related compound, cyclohexane-1,3-dione, as a template for developing new anticancer compounds. This highlights the significance of the chemical structure in the synthesis of potential therapeutic agents targeting cancer (Shaaban, Kamel, & Milad, 2014).

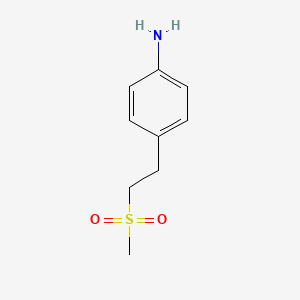

Reactions with 2-Pyrazolines

Novikov, Korolev, and Tomilov (2011) investigated the reactions of 4-phenyl-1,2,4-triazoline-3,5-dione with 2-pyrazolines, revealing the efficiency of 1,2,4-triazolines as Michael acceptors. This research contributes to understanding the reactivity of similar dihydro-2lambda6,1,3-benzothiadiazole derivatives (Novikov, Korolev, & Tomilov, 2011).

Discovery of New Class of Heterocycles

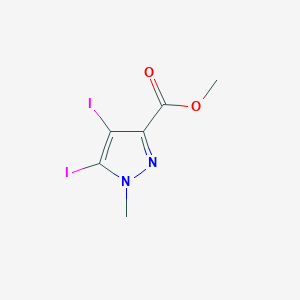

Naresh, Kant, and Narender (2014) discovered a new class of heterocycles during benzimidazole and benzothiazole synthesis, involving molecular iodine-mediated oxidative cyclization. This research underscores the versatility of benzothiadiazole derivatives in synthesizing novel heterocycles (Naresh, Kant, & Narender, 2014).

Mecanismo De Acción

Mode of Action

The presence of the trifluoromethyl group and the benzothiadiazole dione moiety in its structure suggests that it may interact with its targets through a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and halogen bonding .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it is likely that it could influence multiple pathways, potentially leading to a wide range of downstream effects .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Propiedades

IUPAC Name |

3-cyclopropyl-1-[[4-(trifluoromethyl)phenyl]methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-7-5-12(6-8-13)11-21-15-3-1-2-4-16(15)22(14-9-10-14)25(21,23)24/h1-8,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASIMUQGWNBWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)